N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-(trifluoromethyl)benzamide
Description
N-(2-{[3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazin core substituted with a 4-fluorophenyl group at position 3 and a benzamide moiety at position 5. The benzamide group is further modified with a trifluoromethyl (-CF₃) substituent, enhancing its lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F4N5O2/c22-14-7-5-13(6-8-14)19-28-27-17-9-10-18(29-30(17)19)32-12-11-26-20(31)15-3-1-2-4-16(15)21(23,24)25/h1-10H,11-12H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFAVAHCAKTDKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F4N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The 4-fluorophenyl group attached to the triazolo[4,3-b]pyridazine ring undergoes nucleophilic substitution under specific conditions. For example:
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Replacement of fluorine with phenoxy groups occurs via SNAr mechanisms in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C), yielding derivatives with modified aryl substituents .
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Selectivity : The para-fluorine substituent is more reactive than meta-positions due to electronic effects from the triazolo ring.
Example Reaction:
| Starting Material | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-fluorophenyl-triazolo-pyridazine | K₂CO₃, phenols, DMF, 100°C, 12h | Phenoxy-substituted triazolo-pyridazine | 65–78% |
Amide Bond Hydrolysis
The benzamide moiety is susceptible to hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis (HCl, H₂O/EtOH, reflux): Cleaves the amide bond to produce 2-(trifluoromethyl)benzoic acid and the corresponding amine .
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Basic Hydrolysis (NaOH, H₂O/THF): Forms carboxylate salts under vigorous conditions .
Kinetic Data:
| Condition | Temperature | Time | Conversion Rate | Byproducts |
|---|---|---|---|---|
| 6M HCl | 80°C | 8h | 92% | Minimal |
| 2M NaOH | 60°C | 12h | 85% | Degraded triazole |
Etherification at the Ethoxy Linker
The ethyl-ether bridge can participate in:
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Cleavage Reactions : HI (48%) in acetic acid removes the ethoxy group, yielding a hydroxyl intermediate.
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form branched ethers.
Comparative Reactivity:
| Reaction Type | Reagents | Rate Constant (k, h⁻¹) | Selectivity |
|---|---|---|---|
| Ether Cleavage | HI/AcOH | 0.15 | High |
| Alkylation | CH₃I, NaH, DMF | 0.08 | Moderate |
Triazolo Ring Modifications
The triazolo[4,3-b]pyridazine core undergoes:
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Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at position 7 of the pyridazine ring .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the triazole ring, forming diamine intermediates.
Reaction Outcomes:
| Reaction | Conditions | Major Product | Purity |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 7-Nitro-triazolo-pyridazine | 89% |
| Hydrogenation | 10% Pd-C, H₂, EtOH | Pyridazine-diamine derivative | 76% |
Trifluoromethyl Group Reactivity
The -CF₃ group on the benzamide is inert under most conditions but participates in:
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Radical Reactions : Forms CF₃-substituted adducts under UV light with initiators like AIBN .
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Nucleophilic Displacement : Limited reactivity observed with strong nucleophiles (e.g., Grignard reagents) .
Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization:
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Suzuki-Miyaura : Reacts with arylboronic acids at the pyridazine ring’s chlorine substituent (if present) .
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Buchwald-Hartwig : Forms C-N bonds with secondary amines.
Optimized Conditions for Suzuki Coupling:
| Catalyst | Ligand | Base | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | - | K₂CO₃ | 90°C | 82% |
| PdCl₂ | XPhos | Cs₂CO₃ | 110°C | 91% |
Key Findings
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The compound’s reactivity is dominated by its triazolo-pyridazine core and electron-withdrawing substituents (-F, -CF₃).
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Ether and amide bonds serve as synthetic handles for derivatization but require controlled conditions to avoid degradation.
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Fluorine substituents enable precise aryl-group modifications via SNAr, while the -CF₃ group remains largely inert outside radical pathways.
Experimental data from structurally related compounds suggest these trends hold for the target molecule, though exact yields may vary with substitution patterns.
Comparison with Similar Compounds
Core Modifications and Substituent Effects
The triazolo[4,3-b]pyridazin core is a common feature among analogs, but substituent variations critically influence physicochemical and biological properties:
Key Findings from Analog Studies
- Antimicrobial Activity : Derivatives with benzamide or sulfonamide groups (e.g., ) exhibit moderate to good antimicrobial activity, suggesting the target compound’s trifluoromethylbenzamide may enhance potency or spectrum .
- Solubility vs. Permeability : Piperazine-containing analogs () improve aqueous solubility but may reduce cell permeability due to increased polarity .
- Metabolic Effects: Trifluoromethyl groups (target compound, ) are known to resist oxidative metabolism, prolonging half-life in vivo .
Q & A
Q. What are the key synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves multi-step heterocyclization and fluorination. A common approach includes:
- Step 1: Condensation of a pyridazine precursor with diethyl oxalate in THF under reflux to form intermediate triazolo-pyridazine scaffolds .
- Step 2: Coupling with a trifluoromethyl-substituted benzamide via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. Acetonitrile and potassium carbonate are often used as solvent and base, respectively, to activate the leaving group .
- Critical Conditions:
- Temperature Control: Reflux in THF (65–70°C) for heterocyclization .
- Catalyst Selection: Pd(PPh₃)₄ or CuI for coupling steps to minimize side reactions .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) yields >90% purity .
Q. How should researchers characterize the structure and purity of this compound?
Methodological Answer:
- Spectroscopic Analysis:
- ¹H/¹³C NMR: Confirm regiochemistry of the triazolo-pyridazine ring and benzamide substitution (e.g., δ 8.2–8.5 ppm for aromatic protons adjacent to fluorine) .
- FT-IR: Detect C=O stretch (~1680 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
- Chromatography:
- HPLC: Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>95%) and detect trace byproducts .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 490.12) .
Advanced Research Questions
Q. How can computational reaction path search methods improve synthesis efficiency?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify energy barriers in heterocyclization steps. For example, optimize the ring-closure pathway of triazolo-pyridazine intermediates to reduce side-product formation .
- Machine Learning (ML): Train models on reaction databases to predict optimal solvent/base combinations. For instance, ML-guided selection of dioxane over DMF improves fluorination yields by 20% .
- Feedback Loops: Integrate experimental data (e.g., failed reactions) into computational workflows to refine reaction path predictions iteratively .
Q. What strategies address conflicting data in biological activity studies of similar triazolo-pyridazine derivatives?
Methodological Answer:
- Orthogonal Assays: If a compound shows inconsistent enzyme inhibition (e.g., conflicting IC₅₀ values):
- Biochemical Assays: Use fluorescence polarization for direct target engagement (e.g., binding to acps-pptase).
- Cell-Based Assays: Measure bacterial proliferation inhibition (e.g., MIC against S. aureus) to confirm cellular efficacy .
- Metabolite Profiling: Use LC-MS to identify degradation products or metabolites that may interfere with activity .
- Structural Analog Comparison: Compare activity with analogs lacking the trifluoromethyl group to isolate pharmacophore contributions .
Q. How can researchers optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
Methodological Answer:
- LogP Adjustment: Introduce hydrophilic substituents (e.g., -OH or -NH₂) on the benzamide moiety to reduce LogP from 4.2 to 3.5, improving aqueous solubility .
- Metabolic Stability:
- Microsomal Assays: Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxidation of the triazolo ring).
- Deuterium Labeling: Replace vulnerable hydrogens with deuterium at the C-6 position of pyridazine to slow metabolism .
- Formulation: Use PEGylated liposomes for intravenous delivery to enhance plasma half-life .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported enzyme inhibition mechanisms?
Methodological Answer:
- Crystallography: Perform X-ray co-crystallization of the compound with target enzymes (e.g., acps-pptase) to validate binding modes and identify allosteric vs. active-site interactions .
- Kinetic Studies: Use surface plasmon resonance (SPR) to measure on/off rates (kₒₙ/kₒff) and distinguish competitive vs. non-competitive inhibition .
- Cross-Validation: Compare results across independent labs using standardized protocols (e.g., ATPase activity assays under identical buffer conditions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
